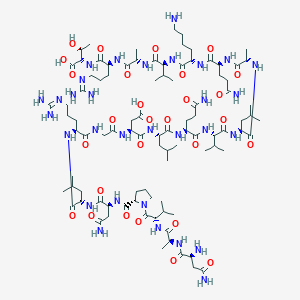

![molecular formula C18H20IN5O4 B10851685 2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol](/img/structure/B10851685.png)

2-(Hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N6-(3-Iodobenzyl)-2’-O-methyladenosin ist ein synthetisches Adenosin-Derivat, das für seine selektive Agonistenaktivität am A3-Adenosinrezeptor bekannt ist. Diese Verbindung hat aufgrund ihrer potenziellen therapeutischen Anwendungen in verschiedenen Bereichen, darunter Onkologie und Immunologie, erhebliches Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N6-(3-Iodobenzyl)-2’-O-methyladenosin beinhaltet typischerweise die Alkylierung von Adenosinderivaten. Eine übliche Methode beinhaltet die Reaktion von 3-Iodobenzylchlorid mit 2’-O-methyladenosin in Gegenwart einer Base wie Kaliumcarbonat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt, um die Bildung des gewünschten Produkts zu erleichtern .

Industrielle Produktionsmethoden

Während spezifische industrielle Produktionsmethoden für N6-(3-Iodobenzyl)-2’-O-methyladenosin nicht umfassend dokumentiert sind, beinhaltet der allgemeine Ansatz die großtechnische Synthese unter Verwendung ähnlicher Reaktionsbedingungen wie im Labormaßstab. Die Optimierung von Reaktionsparametern wie Temperatur, Lösungsmittel und Katalysator ist entscheidend, um die Ausbeute und Reinheit zu verbessern.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N6-(3-Iodobenzyl)-2’-O-methyladenosine typically involves the alkylation of adenosine derivatives. One common method includes the reaction of 3-iodobenzyl chloride with 2’-O-methyladenosine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N6-(3-Iodobenzyl)-2’-O-methyladenosine are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial to enhance yield and purity.

Analyse Chemischer Reaktionen

Reaktionstypen

N6-(3-Iodobenzyl)-2’-O-methyladenosin durchläuft verschiedene chemische Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom in der 3-Iodobenzylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen.

Oxidation und Reduktion: Die Verbindung kann Oxidations- und Reduktionsreaktionen unterliegen, insbesondere an der Adenosin-Einheit.

Häufige Reagenzien und Bedingungen

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Thiole, oft in Gegenwart einer Base wie Natriumhydrid.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden häufig eingesetzt.

Wichtige gebildete Produkte

Substitutionsreaktionen: Produkte beinhalten typischerweise Derivate, bei denen das Iodatom durch das Nukleophil ersetzt wird.

Oxidation und Reduktion: Die Produkte variieren je nach den spezifischen Reaktionsbedingungen, beinhalten aber im Allgemeinen Modifikationen der Adenosinstruktur.

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Werkzeug zur Untersuchung von Adenosinrezeptor-Interaktionen und Signalwegen verwendet.

Biologie: Untersucht hinsichtlich seiner Rolle bei der Modulation von Immunantworten und Zellsignalen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt, die auf Adenosinrezeptoren abzielen.

Wirkmechanismus

N6-(3-Iodobenzyl)-2’-O-methyladenosin übt seine Wirkungen hauptsächlich durch die Aktivierung des A3-Adenosinrezeptors aus. Diese Aktivierung führt zur Deregulierung nachgeschalteter Signalwege, einschließlich der NF-κB- und Wnt-Pfade, was zur Apoptose von Tumorzellen führt . Zusätzlich induziert die Verbindung die Produktion von entzündungshemmenden Zytokinen, was zu ihren therapeutischen Wirkungen bei entzündlichen Erkrankungen beiträgt .

Wirkmechanismus

N6-(3-Iodobenzyl)-2’-O-methyladenosine exerts its effects primarily through the activation of the A3 adenosine receptor. This activation leads to the deregulation of downstream signaling pathways, including the NF-κB and Wnt pathways, resulting in apoptosis of tumor cells . Additionally, the compound induces the production of anti-inflammatory cytokines, contributing to its therapeutic effects in inflammatory conditions .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

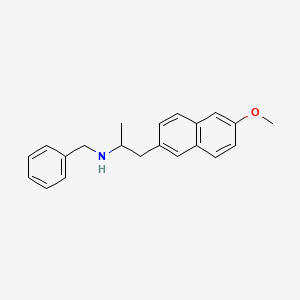

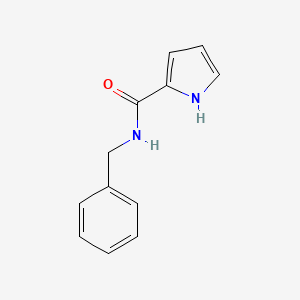

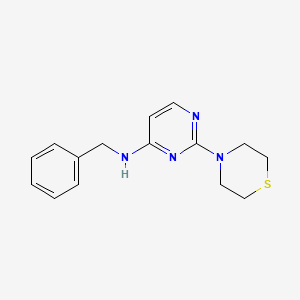

2-Chlor-N6-(3-Iodobenzyl)adenosin-5’-N-methylcarboxamid (Cl-IB-MECA): Ein weiterer A3-Adenosinrezeptor-Agonist mit ähnlichen therapeutischen Anwendungen.

N6-(3-Iodobenzyl)adenosin-5’-N-methyluronamid: Teilt strukturelle Ähnlichkeiten und Rezeptorselektivität.

Einzigartigkeit

N6-(3-Iodobenzyl)-2’-O-methyladenosin ist einzigartig aufgrund seiner spezifischen Modifikationen an den Positionen 2’-O und N6, die seine Selektivität und Potenz am A3-Adenosinrezeptor verbessern. Diese Selektivität macht es zu einer wertvollen Verbindung für gezielte therapeutische Anwendungen, insbesondere in der Onkologie und Immunologie .

Eigenschaften

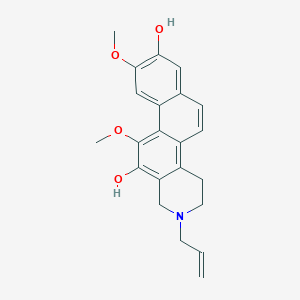

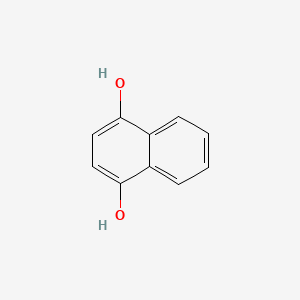

Molekularformel |

C18H20IN5O4 |

|---|---|

Molekulargewicht |

497.3 g/mol |

IUPAC-Name |

2-(hydroxymethyl)-5-[6-[(3-iodophenyl)methylamino]purin-9-yl]-4-methoxyoxolan-3-ol |

InChI |

InChI=1S/C18H20IN5O4/c1-27-15-14(26)12(7-25)28-18(15)24-9-23-13-16(21-8-22-17(13)24)20-6-10-3-2-4-11(19)5-10/h2-5,8-9,12,14-15,18,25-26H,6-7H2,1H3,(H,20,21,22) |

InChI-Schlüssel |

OATZXEKAXIIRDK-UHFFFAOYSA-N |

Kanonische SMILES |

COC1C(C(OC1N2C=NC3=C(N=CN=C32)NCC4=CC(=CC=C4)I)CO)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-allyl[D-Pro-10]Dyn A-(1-11)](/img/structure/B10851608.png)